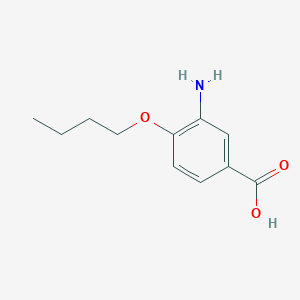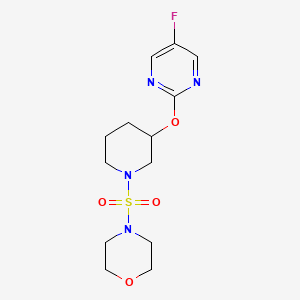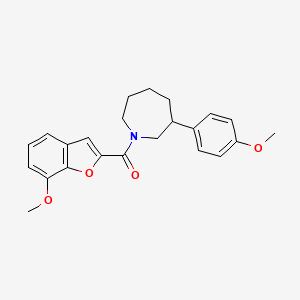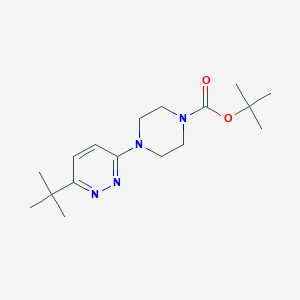![molecular formula C26H17BrClNO3 B2818537 N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide CAS No. 328539-61-3](/img/structure/B2818537.png)
N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique molecular structure, which includes bromine, chlorine, and phenoxy groups attached to a benzamide core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
作用机制
Target of Action
The primary targets of N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide are currently unknown . The compound’s structure suggests it may interact with proteins or enzymes that recognize similar molecular motifs
Mode of Action
Based on its chemical structure, it may bind to its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . The compound’s effects on cellular pathways would depend on its specific targets and their roles in these pathways .
Pharmacokinetics
These properties would determine the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s specific targets and the changes it induces upon binding .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to bind to its targets .
生化分析
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have diverse biological activities and interact with various enzymes, proteins, and other biomolecules . These interactions can involve noncovalent interactions among the residues of proteins and nucleic acids .
Cellular Effects
It is known that similar compounds can have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have significant changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
It is known that similar compounds can have significant dosage-dependent effects in animal models .
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that similar compounds can be transported and distributed within cells and tissues in various ways .
Subcellular Localization
It is known that similar compounds can have specific subcellular localizations and that these localizations can affect their activity or function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of 5-bromo-2-chlorobenzoyl chloride. This intermediate is then reacted with 4-phenoxybenzamide under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
化学反应分析
Types of Reactions: N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
- N-benzyl-5-bromo-2-chlorobenzamide
- 5-bromo-2-chloro-N-phenylbenzamide
- N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide
Comparison: N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide is unique due to its specific substitution pattern and the presence of the phenoxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrClNO3/c27-18-12-15-22(25(30)21-8-4-5-9-23(21)28)24(16-18)29-26(31)17-10-13-20(14-11-17)32-19-6-2-1-3-7-19/h1-16H,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJXDDUTQNQBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3Ar,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2818454.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2818456.png)

![4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B2818459.png)
![N-[(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2818460.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2818464.png)
![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2818466.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2818467.png)
![methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2818469.png)




